(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. The compound’s structure includes an amino group, a hydroxyl group, and a dimethylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2,3-dimethylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of a propanol group.
(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)butan-2-OL: Similar structure but with a butanol group instead of a propanol group.
Uniqueness
(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |
InChI Key |
LQJKVQHXUMMTPL-ONGXEEELSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H]([C@H](C)O)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(C)O)N)C |
Origin of Product |
United States |
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